1-(hydroxymethyl)-9,10-dimethoxy-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one
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Overview
Description
2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy- is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique oxazino ring fused to an isoquinoline core, which imparts distinct chemical and physical properties
Preparation Methods
The synthesis of 2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy- typically involves multi-step organic reactions. One common synthetic route employs acryloyl benzamides as key substrates, which undergo radical cyclization reactions to form the desired isoquinoline structure . The reaction conditions often include the use of radical initiators and specific catalysts to control the reaction pathway and yield.
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the isoquinoline core are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy- stands out due to its unique oxazino ring fused to the isoquinoline core. Similar compounds include other isoquinoline derivatives and oxazino-fused structures, such as:
- Isoquinoline-1,3-diones
- 4-amino-isoquinolin-1(2H)-one
- 9,10-diethoxy-1,6,7,11b-tetrahydro-1-(hydroxymethyl)-isoquinoline
These compounds share structural similarities but differ in their specific functional groups and chemical properties, which can influence their reactivity and applications.
Properties
CAS No. |
100783-51-5 |
---|---|
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
1-(hydroxymethyl)-9,10-dimethoxy-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one |
InChI |
InChI=1S/C15H19NO5/c1-19-12-5-9-3-4-16-14(11(9)6-13(12)20-2)10(7-17)8-21-15(16)18/h5-6,10,14,17H,3-4,7-8H2,1-2H3 |
InChI Key |
YYQKJNQHFXULFL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3C(COC(=O)N3CCC2=C1)CO)OC |
Canonical SMILES |
COC1=C(C=C2C3C(COC(=O)N3CCC2=C1)CO)OC |
Synonyms |
2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy- |
Origin of Product |
United States |
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